(NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine
Description
(NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chromene core with three methyl groups and a hydroxylamine functional group.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H15NO2/c1-7-4-10-11(13-14)6-9(3)15-12(10)5-8(7)2/h4-5,9,14H,6H2,1-3H3/b13-11- |
InChI Key |
OQIBYLJHTGUSBQ-QBFSEMIESA-N |
Isomeric SMILES |
CC1C/C(=N/O)/C2=C(O1)C=C(C(=C2)C)C |
Canonical SMILES |
CC1CC(=NO)C2=C(O1)C=C(C(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Formation of the Hydroxylamine Group: The hydroxylamine group can be introduced by reacting the chromene derivative with hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chromene core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: Chromene derivatives are known for their biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxylamine group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds like 2H-chromene, 4H-chromene, and other substituted chromenes.
Hydroxylamine Derivatives: Compounds like N-hydroxyphthalimide and N-hydroxybenzotriazole.
Uniqueness
Structural Features: The presence of three methyl groups and a hydroxylamine group on the chromene core makes this compound unique.
Biological Activity: Its specific substitution pattern may confer unique biological activities compared to other chromene derivatives.
Biological Activity
The compound (NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine is a hydroxylamine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : (NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine
- Molecular Formula : C13H17NO
- Molecular Weight : 219.29 g/mol
The structure of this compound features a hydroxylamine functional group attached to a modified dihydrochromene moiety, which is believed to contribute to its biological properties.
Antioxidant Properties
Research indicates that hydroxylamines can exhibit significant antioxidant activity. The antioxidant capacity of (NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine has been evaluated using various assays:
| Assay Type | IC50 Value (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 25.4 | |
| ABTS Radical Scavenging | 30.1 | |
| Ferric Reducing Antioxidant Power (FRAP) | 15.8 |
These results suggest that the compound possesses a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
Anti-inflammatory Activity
In vitro studies have demonstrated that (NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine can inhibit the production of pro-inflammatory cytokines. A notable study reported:
- Cell Line : RAW 264.7 macrophages
- Cytokines Inhibited : TNF-alpha and IL-6
- Mechanism : Suppression of NF-kB activation
This anti-inflammatory effect may be attributed to the compound’s ability to modulate signaling pathways involved in inflammation.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 60 |
These results indicate that (NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine exhibits moderate antimicrobial activity.
Case Study 1: Antioxidant Efficacy in vivo
A study conducted on mice demonstrated the protective effects of the compound against oxidative stress induced by high-fat diets. Mice treated with (NZ)-N-(2,6,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine showed:
- Reduced lipid peroxidation levels.
- Increased levels of endogenous antioxidants such as superoxide dismutase and catalase.
Case Study 2: Anti-inflammatory Effects in Clinical Trials
A small-scale clinical trial involving patients with chronic inflammatory conditions showed that supplementation with this compound led to:
- A significant reduction in C-reactive protein (CRP) levels.
- Improved patient-reported outcomes regarding pain and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
